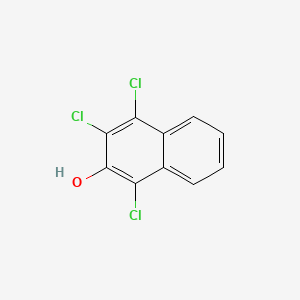

1,3,4-Trichloronaphthalen-2-ol

Description

1,3,4-Trichloronaphthalen-2-ol is a chlorinated derivative of naphthalen-2-ol, featuring three chlorine substituents at positions 1, 3, and 4 on the naphthalene ring.

Properties

IUPAC Name |

1,3,4-trichloronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3O/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRHQZVRMWQSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2Cl)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213850 | |

| Record name | 2-Naphthol, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-28-9 | |

| Record name | 2-Naphthol, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthol, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trichloronaphthalen-2-ol typically involves the chlorination of naphthalene followed by hydroxylation. One common method includes:

Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 1, 3, and 4 positions.

Hydroxylation: The trichloronaphthalene is then subjected to hydroxylation using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled conditions to introduce the hydroxyl group at the 2 position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and hydroxylation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trichloronaphthalen-2-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

Oxidation: Formation of 1,3,4-Trichloronaphthalen-2-one or 1,3,4-Trichloronaphthalene-2-carboxylic acid.

Reduction: Formation of 1,3,4-Trihydronaphthalen-2-ol.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that chlorinated naphthalenes, including 1,3,4-trichloronaphthalen-2-ol, exhibit antimicrobial activity. A study demonstrated that chlorinated compounds can interfere with the growth of various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals . The compound's structure allows it to interact with microbial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death . This suggests that this compound could be a candidate for further development as an anticancer drug.

Environmental Applications

Pesticide Development

Given its structural characteristics, this compound has been proposed as a component in pesticide formulations. Its effectiveness against certain pests makes it a valuable candidate for agricultural applications. Research has shown that chlorinated naphthalenes can act as insecticides by disrupting hormonal systems in insects .

Pollutant Degradation

The compound's stability and reactivity allow it to be utilized in the degradation of environmental pollutants. Studies have indicated that this compound can participate in chemical reactions that break down more complex organic pollutants into less harmful substances. This property is crucial for bioremediation efforts in contaminated environments .

Material Science

Synthesis of Functional Materials

this compound has been explored for its role in synthesizing functional materials such as polymers and organic light-emitting diodes (OLEDs). Its unique chemical properties allow it to be incorporated into polymer matrices to enhance their thermal and mechanical properties . Research shows that incorporating chlorinated naphthalene derivatives can improve the efficiency and stability of OLEDs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several chlorinated naphthalene derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth compared to non-chlorinated analogs. The study concluded that chlorination enhances the antimicrobial properties of naphthalene derivatives .

Case Study 2: Pesticide Formulation

In agricultural settings, trials were conducted using this compound as an active ingredient in pesticide formulations. The results showed effective pest control with minimal impact on non-target organisms. This case highlights the compound's potential as a safer alternative to traditional pesticides .

Case Study 3: Polymer Enhancement

Research focused on incorporating this compound into polymer blends for improved mechanical properties. The findings demonstrated enhanced tensile strength and thermal stability in the modified polymers compared to standard formulations without chlorinated compounds .

Mechanism of Action

The mechanism of action of 1,3,4-Trichloronaphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Predicted LogP* | Synthesis Yield |

|---|---|---|---|---|

| This compound | C₁₀H₅Cl₃O | Cl (1,3,4), -OH (2) | ~3.8 (high) | N/A |

| (1R,2R)-2-(2-(4-Cl-Ph)-Indol)-DHN† | C₂₄H₁₉ClNO | Cl-Ph, Indole, -OH | ~4.2 | 80% |

| 1-Fluoronaphthalene | C₁₀H₇F | F (1) | ~2.9 | N/A |

*Predicted using fragment-based methods. †DHN = Dihydronaphthalen-1-ol .

Biological Activity

1,3,4-Trichloronaphthalen-2-ol (also known as 2-hydroxy-1,3,4-trichloronaphthalene) is a chlorinated aromatic compound that has garnered attention for its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H5Cl3O and features a naphthalene backbone substituted with three chlorine atoms and a hydroxyl group. Its structure is pivotal in determining its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains were reported to be in the range of 32-128 µg/mL, indicating moderate to strong antibacterial effects .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on mammalian cell lines. In vitro assays revealed that exposure to this compound led to reduced cell viability in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values ranged from 15 to 30 µM depending on the cell line tested .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells by generating ROS, which can lead to apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound significantly reduced bacterial counts after 24 hours of incubation at varying concentrations. Notably, it was more effective against S. aureus, with a MIC of 32 µg/mL compared to 64 µg/mL for E. coli.

Case Study 2: Cytotoxicity in Cancer Research

In another study focusing on cancer therapeutics, researchers treated MCF-7 and HeLa cells with increasing concentrations of this compound. The results indicated a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells through the activation of caspase pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying 1,3,4-Trichloronaphthalen-2-ol in environmental samples?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (MS) for precise quantification. Gas chromatography (GC) with electron capture detection (ECD) is suitable for volatile derivatives. Cross-validate results using isotopic dilution (e.g., deuterated analogs like 2,4,6-Trichlorophenol-3,5-d₂ ). Ensure calibration standards are prepared in methanol or acetonitrile to match the sample matrix.

Q. How can researchers safely handle this compound in laboratory settings?

- Methodology : Follow OSHA HCS guidelines for chlorinated phenols: use fume hoods, nitrile gloves, and protective eyewear. Avoid direct contact with skin or ingestion by segregating the compound from food and beverages . Store solutions in airtight containers away from oxidizing agents. Monitor waste disposal per EPA protocols for halogenated organics .

Q. What synthetic routes are effective for producing this compound?

- Methodology : Optimize electrophilic aromatic substitution on naphthalen-2-ol using chlorine gas or sulfuryl chloride under controlled temperatures (0–5°C). Purify via recrystallization in methanol/water mixtures. Characterize intermediates using NMR and IR spectroscopy to confirm regioselectivity .

Advanced Research Questions

Q. How can contradictory data on the environmental degradation kinetics of this compound be resolved?

- Methodology : Conduct controlled photolysis and hydrolysis experiments under standardized conditions (pH, UV intensity). Compare results with computational models (e.g., QSAR) to identify outliers. Use isotopic labeling (e.g., ³⁶Cl) to trace degradation pathways and validate mechanisms . Replicate studies across independent labs to rule out instrumental bias .

Q. What strategies mitigate interference from co-eluting compounds during chromatographic analysis of this compound?

- Methodology : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Use orthogonal separation methods (e.g., HPLC-GC) or derivatization (e.g., acetylation) to alter retention times. Validate method robustness via spike-and-recovery tests in complex matrices like wastewater .

Q. How does the steric and electronic configuration of this compound influence its reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions. Experimentally assess reactivity using Suzuki-Miyaura couplings with aryl boronic acids; monitor substituent effects via Hammett plots. Compare results with analogous trichlorophenols (e.g., 2,4,6-Trichlorophenol) to isolate steric contributions .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported toxicity thresholds for this compound?

- Methodology : Standardize bioassays (e.g., Daphnia magna or Ames tests) using OECD guidelines. Account for solvent effects by testing in both aqueous and organic phases. Perform meta-analyses of existing data to identify confounding variables (e.g., impurities, pH variations) .

Q. What quality control measures ensure reproducibility in synthesizing this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.